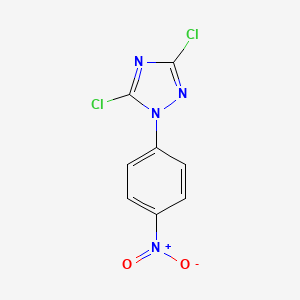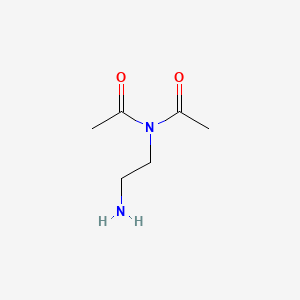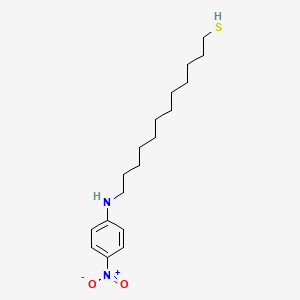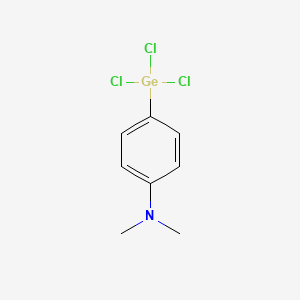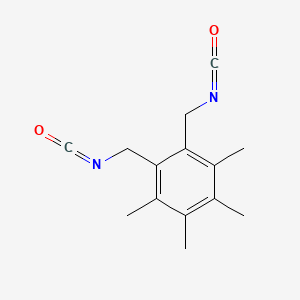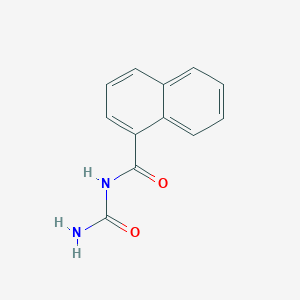methanone CAS No. 160412-57-7](/img/structure/B14271570.png)
[4-(2-Bromoethoxy)phenyl](4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethoxy)phenylmethanone: is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a bromoethoxy group and a chlorophenyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)phenylmethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2-bromoethoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromoethoxy group in 4-(2-Bromoethoxy)phenylmethanone can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups and resulting in new products.
Coupling Reactions: The phenyl rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(2-Bromoethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: Industrially, 4-(2-Bromoethoxy)phenylmethanone is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethoxy)phenylmethanone involves its interaction with specific molecular targets. The bromoethoxy and chlorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-(2-Chloroethoxy)phenylmethanone
- 4-(2-Bromoethoxy)phenylmethanone
- 4-(2-Bromoethoxy)phenylmethanone
Comparison: Compared to its analogs, 4-(2-Bromoethoxy)phenylmethanone exhibits unique reactivity due to the presence of both bromoethoxy and chlorophenyl groups. This combination allows for a broader range of chemical transformations and potential applications. The specific substituents on the phenyl rings influence the compound’s physical and chemical properties, making it distinct from its similar counterparts.
Eigenschaften
CAS-Nummer |
160412-57-7 |
|---|---|
Molekularformel |
C15H12BrClO2 |
Molekulargewicht |
339.61 g/mol |
IUPAC-Name |
[4-(2-bromoethoxy)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
InChI-Schlüssel |
CZXRYFFVWIJQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

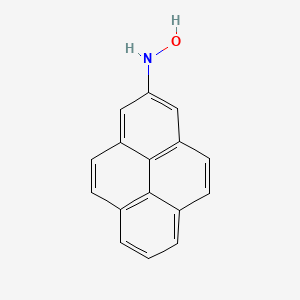

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
